(+)-1-Phenylethyl isothiocyanate
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Overview
Description
Methyl 3-(trimethylsilyl)-4-pentenoate is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a pentenoate ester. This compound is of interest in organic synthesis due to its unique reactivity and the protective nature of the trimethylsilyl group. The trimethylsilyl group is known for its chemical inertness and large molecular volume, making it useful in various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(trimethylsilyl)-4-pentenoate typically involves the reaction of a pentenoate ester with a trimethylsilylating agent. One common method is the reaction of methyl 4-pentenoate with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product with high efficiency .
Industrial Production Methods
Industrial production of Methyl 3-(trimethylsilyl)-4-pentenoate follows similar synthetic routes but on a larger scale. The process involves the use of automated systems to handle the reagents and control the reaction conditions precisely. The use of high-purity reagents and solvents ensures the production of a high-quality product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(trimethylsilyl)-4-pentenoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like trimethylsilyl chloride or trimethylsilyl trifluoromethanesulfonate are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Methyl 3-(trimethylsilyl)-4-pentenoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is employed in the synthesis of biologically active molecules and as a protective group in peptide synthesis.
Medicine: It is used in the development of pharmaceuticals, especially in the synthesis of drug intermediates.
Industry: The compound finds applications in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 3-(trimethylsilyl)-4-pentenoate involves the reactivity of the trimethylsilyl group. This group can act as a protective group, preventing unwanted reactions at specific sites in a molecule. The trimethylsilyl group can be selectively removed under mild conditions, allowing for controlled synthesis of complex molecules. The molecular targets and pathways involved depend on the specific application and the functional groups present in the compound .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl chloride: Used for introducing trimethylsilyl groups.
Trimethylsilyl trifluoromethanesulfonate: Another reagent for silylation reactions.
Trimethylsilylacetylene: Used in Sonogashira couplings as a protected alkyne
Uniqueness
Methyl 3-(trimethylsilyl)-4-pentenoate is unique due to its combination of a pentenoate ester and a trimethylsilyl group. This combination provides both reactivity and protection, making it a valuable compound in organic synthesis. Its versatility and ease of handling further enhance its appeal in various scientific and industrial applications .
Properties
IUPAC Name |
1-phenylethyl thiocyanate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NS/c1-8(11-7-10)9-5-3-2-4-6-9/h2-6,8H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDSQMYAEPAGMLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)SC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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